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This guide provides a comprehensive overview of the spectroscopic characterization of 2-(4-
Methylphenyl)butanoic acid, a valuable building block in medicinal chemistry and materials
science. As experimental spectra for this specific compound are not readily available in public
databases, this document will leverage predictive methodologies and comparative analysis with
structurally related compounds to provide a detailed interpretation of its expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach
is designed to offer researchers, scientists, and drug development professionals a robust
framework for the identification and characterization of this and similar molecules.

Introduction to 2-(4-Methylphenyl)butanoic Acid

2-(4-Methylphenyl)butanoic acid, also known as 2-(p-tolyl)butanoic acid, belongs to the class
of 2-arylpropanoic acids, a well-known group of compounds with significant biological activities.
Its structural features, comprising a carboxylic acid moiety, a chiral center at the alpha-position,
and a para-substituted aromatic ring, make it a molecule of interest for various applications.

Molecular Structure:
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Key Molecular Properties:[1]

Property Value
Molecular Formula C11H1402
Molecular Weight 178.23 g/mol
CAS Number 68692-82-0

The unequivocal identification and characterization of such molecules are paramount in
research and development. Spectroscopic techniques are the cornerstone of this process,
providing detailed information about the molecular structure, connectivity, and functional
groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. It provides detailed information about the chemical environment,
connectivity, and stereochemistry of atoms.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. Nuclei with a non-zero
spin, such as *H and 13C, behave like tiny magnets. When placed in a strong external magnetic
field, these nuclei can align with or against the field, creating two energy states. The energy
difference between these states corresponds to a specific radiofrequency. By applying a
radiofrequency pulse and measuring the absorption and subsequent relaxation of the nuclei, an
NMR spectrum is generated. The position of a signal in the spectrum (chemical shift), its
splitting pattern (multiplicity), and its intensity (integration) provide a wealth of structural
information.

Experimental Protocol for 'H and **C NMR

The following is a generalized protocol for acquiring high-resolution *H and 3C NMR spectra of
a small organic molecule like 2-(4-Methylphenyl)butanoic acid.

Figure 1: A generalized workflow for acquiring NMR spectra.
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Step-by-Step Methodology:

o Sample Preparation: Accurately weigh 5-10 mg of 2-(4-Methylphenyl)butanoic acid and
dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDClz, DMSO-ds). The
choice of solvent is critical as it should dissolve the sample without giving interfering signals
in the region of interest.[2]

o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument's
software is then used to "lock™ onto the deuterium signal of the solvent, "tune" the probe to
the correct frequencies for 1H and 13C, and "shim" the magnetic field to ensure homogeneity.

e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Key
parameters include the number of scans, relaxation delay, and acquisition time.

e 13C NMR Acquisition: Following the *H acquisition, set up the 133C NMR experiment. Due to
the low natural abundance of 13C, a larger number of scans is typically required. Proton
decoupling is commonly used to simplify the spectrum and improve signal-to-noise.

o Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier
transform to convert it into a frequency-domain spectrum. Subsequent processing steps
include phase correction, baseline correction, and referencing the chemical shift scale
(typically to the residual solvent peak or an internal standard like TMS).

o Spectral Analysis: The processed spectra are then analyzed by integrating the peak areas
(for tH NMR), identifying the chemical shifts, and analyzing the splitting patterns
(multiplicities).

Predicted *H NMR Spectrum and Interpretation

Based on the structure of 2-(4-Methylphenyl)butanoic acid and typical chemical shift values
for similar structural motifs, the following *H NMR spectrum is predicted.

Predicted *H NMR Data for 2-(4-Methylphenyl)butanoic acid
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Predicted Chemical

Shift (5, ppm) Multiplicity Integration Assignment

~12.0 broad singlet 1H -COOH

~7.1-7.2 doublet 2H Ar-H (ortho to alkyl)

~7.0-7.1 doublet 2H Ar-H (meta to alkyl)

~3.5 triplet 1H -CH(An)-

~2.3 singlet 3H Ar-CHs

~1.8-2.0 multiplet 2H -CH2-CHs

~0.9 triplet 3H -CH2-CHs
Interpretation:

Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet
far downfield around 12.0 ppm. Its broadness is due to hydrogen bonding and exchange with
trace amounts of water.[3]

Aromatic Protons (Ar-H): The para-substituted aromatic ring will give rise to two doublets,
each integrating to 2H. The protons ortho to the butanoic acid substituent are expected to be
slightly downfield from those meta to it.

Methine Proton (-CH(Ar)-): This proton is at a chiral center and is adjacent to both the
aromatic ring and the carbonyl group, leading to a downfield shift, predicted to be around 3.5
ppm. It will appear as a triplet due to coupling with the adjacent methylene protons.

Aromatic Methyl Protons (Ar-CHs): The methyl group on the aromatic ring will appear as a
sharp singlet around 2.3 ppm.

Methylene Protons (-CH2-CHs): These two protons are diastereotopic and will appear as a
multiplet in the range of 1.8-2.0 ppm. They are coupled to both the methine proton and the
terminal methyl group.

Terminal Methyl Protons (-CH2-CHs): The terminal methyl group will appear as a triplet
around 0.9 ppm due to coupling with the adjacent methylene protons.
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Predicted *C NMR Spectrum and Interpretation

The proton-decoupled 3C NMR spectrum is predicted to show nine distinct signals,
corresponding to the nine chemically non-equivalent carbon atoms in the molecule.

Predicted 3C NMR Data for 2-(4-Methylphenyl)butanoic acid

Predicted Chemical Shift (6, ppm) Assighment

~180 -COOH

~138 Ar-C (ipso, attached to alkyl chain)
~137 Ar-C (ipso, attached to methyl group)
~129 Ar-CH (meta to alkyl chain)

~128 Ar-CH (ortho to alkyl chain)

~50 -CH(Ar)-

~29 -CH2-CHs

~21 Ar-CHs

~12 -CH2-CHs

Interpretation:

e Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is the most deshielded,
appearing around 180 ppm.[4]

e Aromatic Carbons (Ar-C): The four aromatic carbons will have distinct chemical shifts. The
two quaternary carbons (ipso-carbons) will be in the 137-138 ppm range, while the
protonated aromatic carbons will appear between 128 and 129 ppm.

o Methine Carbon (-CH(Ar)-): The carbon of the chiral center is expected around 50 ppm.

 Aliphatic Carbons: The methylene carbon (-CHz-) is predicted around 29 ppm, the aromatic
methyl carbon (Ar-CHs) around 21 ppm, and the terminal methyl carbon (-CH2-CHs) will be
the most shielded, appearing around 12 ppm.
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Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present
in a molecule.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes
vibrations of the chemical bonds. Different types of bonds (e.g., C=0, O-H, C-H) vibrate at
specific, characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance
versus the frequency of radiation (expressed as wavenumber, cm=1).

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using
an Attenuated Total Reflectance (ATR) accessory.

Figure 2: Workflow for acquiring an ATR-IR spectrum.
Step-by-Step Methodology:

e Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will
be subtracted from the sample spectrum to remove contributions from atmospheric CO2z and
water vapor.

o Sample Application: Place a small amount of the solid 2-(4-Methylphenyl)butanoic acid
onto the ATR crystal.

o Apply Pressure: Use the pressure clamp to ensure intimate contact between the sample and
the crystal.

o Sample Scan: Acquire the IR spectrum of the sample. The instrument's software will
automatically subtract the background spectrum.

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands.

Predicted IR Spectrum and Interpretation
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The IR spectrum of 2-(4-Methylphenyl)butanoic acid is expected to be dominated by the

characteristic absorptions of the carboxylic acid and the aromatic ring.

Predicted IR Absorption Bands for 2-(4-Methylphenyl)butanoic acid

Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (carboxylic acid

2500-3300 Broad, Strong )
dimer)
~2960, ~2870 Medium C-H stretch (aliphatic)
C=0 stretch (carboxylic acid
~1700 Strong, Sharp ]
dimer)
~1610, ~1510 Medium C=C stretch (aromatic ring)
~1410 Medium O-H bend (in-plane)
~1250 Strong C-O stretch
~920 Broad, Medium O-H bend (out-of-plane)
C-H bend (para-disubstituted
~820 Strong

aromatic)

Interpretation:

o O-H Stretch: A very broad and strong absorption band from 2500-3300 cm~1 is the hallmark

of a hydrogen-bonded carboxylic acid.[5][6][7]

o C-H Stretch: Aliphatic C-H stretching vibrations will appear as sharper peaks just below 3000

cm™i,

e C=0 Stretch: A very strong and sharp absorption around 1700 cm~1 is characteristic of the

carbonyl group in a carboxylic acid dimer.[5][8]

e Aromatic C=C Stretch: Medium intensity bands around 1610 and 1510 cm~1 are indicative of

the carbon-carbon stretching vibrations within the aromatic ring.
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e C-O Stretch and O-H Bend: A strong C-O stretching band is expected around 1250 cm™1,
and O-H bending vibrations will appear around 1410 cm~! (in-plane) and as a broad band
around 920 cm~1 (out-of-plane).[5]

e Aromatic C-H Bend: A strong out-of-plane C-H bending absorption around 820 cm~1is
characteristic of a para-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide structural
information through the analysis of fragmentation patterns.

Principles of Electron lonization Mass Spectrometry (El-
MS)

In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam
(typically 70 eV).[9][10][11] This process ejects an electron from the molecule, forming a radical
cation known as the molecular ion (M*e). The excess energy imparted to the molecular ion
often causes it to fragment into smaller, charged ions and neutral radicals. The mass
spectrometer separates these ions based on their m/z ratio and detects them, generating a
mass spectrum which is a plot of ion abundance versus m/z.

Experimental Protocol for EI-MS

Figure 3: General schematic of an EI-MS experiment.
Step-by-Step Methodology:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or as the eluent from a gas chromatograph.

» Vaporization: The sample is heated under vacuum to produce gaseous molecules.

« lonization: The gaseous molecules are passed through a beam of high-energy electrons,
leading to the formation of the molecular ion.
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» Fragmentation: The unstable molecular ion fragments into a series of smaller ions.

e Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

o Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 2-(4-Methylphenyl)butanoic acid (MW = 178.23) is expected to show
a molecular ion peak at m/z = 178. The fragmentation pattern will be influenced by the
presence of the carboxylic acid group, the alkyl chain, and the aromatic ring.

Predicted Key Fragments in the Mass Spectrum of 2-(4-Methylphenyl)butanoic acid

m/z Predicted Fragment lon Plausible Origin

178 [C11H1402] % Molecular lon (M*e)

133 [M - COOH]* Loss of the carboxyl group

119 (CoHu]* Benzylic cleavage with
rearrangement

105 [CsHo]* Tropylium-like ion

91 [C7H7]* Tropylium ion

45 [COOH]* Carboxyl group fragment

Interpretation of Fragmentation:

e Molecular lon (m/z 178): The presence of the molecular ion peak confirms the molecular
weight of the compound. Its intensity may be reduced due to facile fragmentation.

e Loss of Carboxyl Group (m/z 133): A common fragmentation pathway for carboxylic acids is
the loss of the -COOH group as a radical, resulting in a prominent peak at [M-45]*.[6]
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» Benzylic Cleavage (m/z 119): Cleavage of the bond between the chiral carbon and the
carbonyl group can lead to the formation of a stable benzylic-type cation.

e Tropylium lon Formation (m/z 91 and 105): Rearrangement of the aromatic portion of the
molecule can lead to the formation of the very stable tropylium ion ([C7H7]*) at m/z 91 or its
methyl-substituted analog at m/z 105.

o Carboxyl Fragment (m/z 45): The carboxyl group itself can be detected as a fragment ion.

Conclusion

This technical guide has outlined the predicted spectroscopic data for 2-(4-
Methylphenyl)butanoic acid using NMR, IR, and MS techniques. While experimental data is
not currently available in the public domain, the predictive analysis, grounded in the
fundamental principles of spectroscopy and comparison with analogous structures, provides a
robust framework for the characterization of this molecule. The detailed protocols and
interpretation guides presented herein are intended to be a valuable resource for researchers
in the fields of chemical synthesis, drug discovery, and materials science, enabling them to
confidently identify and characterize this and structurally related compounds.
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